1-(Cyanomethyl)-1H-pyrazole-5-carboxylic acid is a heterocyclic compound characterized by a pyrazole ring with a cyanomethyl group and a carboxylic acid functional group. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. It is identified by the chemical formula and has the CAS number 1341431-40-0. The compound's unique structure allows it to serve as a versatile building block in organic synthesis, particularly in the development of bioactive molecules and advanced materials .
The compound can be synthesized through various methods, which will be detailed in the synthesis analysis section. It is commercially available from chemical suppliers, reflecting its utility in both research and industrial applications.
The synthesis of 1-(cyanomethyl)-1H-pyrazole-5-carboxylic acid typically involves cyclization reactions starting from cyanoacetic acid and hydrazine derivatives. One common method includes:
The reaction conditions are critical for achieving high yields. The use of solvents, temperature control, and reaction time are optimized to favor the desired product formation while minimizing side reactions.
1-(Cyanomethyl)-1H-pyrazole-5-carboxylic acid features a five-membered pyrazole ring with the following substituents:
This specific substitution pattern influences both its chemical reactivity and biological activity.
1-(Cyanomethyl)-1H-pyrazole-5-carboxylic acid can undergo several types of chemical reactions:
Reactions yield various products depending on the conditions:
The mechanism of action for 1-(cyanomethyl)-1H-pyrazole-5-carboxylic acid primarily revolves around its interactions as a bioactive molecule:
The compound exhibits potential pharmacological activities through mechanisms such as enzyme inhibition or receptor modulation. Its carboxylic acid functionality may facilitate interactions with biological targets, enhancing its therapeutic efficacy.
Research indicates that derivatives of this compound may show promise in drug discovery, particularly for anti-inflammatory and antimicrobial applications .
1-(Cyanomethyl)-1H-pyrazole-5-carboxylic acid is utilized in several scientific domains:
The pyrazole ring—a five-membered heterocycle with two adjacent nitrogen atoms—serves as a privileged scaffold in pharmaceutical design due to its versatile pharmacological profile and synthetic adaptability. This nucleus demonstrates remarkable capacity for hydrogen bonding and dipole interactions with biological targets, enabling precise modulation of enzyme and receptor activity. Pyrazole-containing compounds constitute approximately 8% of all small-molecule drugs approved by regulatory agencies since 2010, underscoring their therapeutic significance [8].
Structurally, the pyrazole ring offers three distinct modification sites (N1, C3, C4/C5), allowing systematic optimization of pharmacokinetic and pharmacodynamic properties. This adaptability is exemplified in commercial drugs:
Table 1: Therapeutic Applications of Pyrazole Derivatives
Drug/Compound | Biological Target | Therapeutic Area |
---|---|---|
Celecoxib | Cyclooxygenase-2 (COX-2) | Anti-inflammatory |
Rimonabant | Cannabinoid Receptor CB1 | Obesity (withdrawn) |
1-(Cyanomethyl) derivative | Microbial enzymes | Antimicrobial research |
Specific to 1-(cyanomethyl)-1H-pyrazole-5-carboxylic acid, the scaffold's bioisosteric properties mimic endogenous metabolites, facilitating inhibition of microbial growth pathways. Research indicates potent activity against Gram-positive bacteria (MIC values ≤16 µg/mL) through disruption of cell wall synthesis enzymes . The carboxylic acid moiety enhances target engagement via electrostatic interactions with catalytic lysine residues in bacterial transpeptidases, while the cyanomethyl group contributes to membrane permeability [5].
The strategic placement of carboxylic acid at the pyrazole C5 position and cyanomethyl at N1 creates a push-pull electronic system that profoundly influences reactivity and biological interactions:
Coordinates metal ions in enzyme active sites (e.g., Zn²⁺ in matrix metalloproteinases)
Cyanomethyl Group:
Density Functional Theory calculations reveal that the cyanomethyl substituent increases molecular polarity (dipole moment of 6.8 Debye) while maintaining planarity with the pyrazole ring (torsion angle < 5°). This configuration facilitates π-stacking interactions with aromatic residues in binding pockets [5].
Table 2: Physical Properties of 1-(Cyanomethyl)-1H-pyrazole-5-carboxylic Acid
Property | Value | Measurement Method |
---|---|---|
Molecular Weight | 151.125 g/mol | Mass spectrometry |
Predicted LogP | -0.42 | Computational modeling |
Aqueous Solubility (pH 7) | 8.3 mg/mL | Shake-flask method |
Dipole Moment | 6.8 Debye | Density Functional Theory |
Collision Cross Section | 127.6 Ų ([M+H]+) | Ion Mobility Spectrometry |
The dual functionality enables orthogonal derivatization pathways:
Decarboxylation: Thermal elimination yields 1-(cyanomethyl)-1H-pyrazole for further N-alkylation
Nitrile Transformations:
Industrial synthesis employs continuous-flow chemistry with 75% reduced solvent waste compared to batch processes. Key steps involve cyclization of cyanoacetic acid derivatives with hydrazines under basic catalysis (K₂CO₃, DMF, 80°C), achieving >90% purity in single-pass reactors .
Table 3: Synthetic Routes to Key Derivatives
Reaction Type | Reagents/Conditions | Product | Yield (%) |
---|---|---|---|
Esterification | EtOH/H₂SO₄, reflux | Ethyl 1-(cyanomethyl)-1H-pyrazole-5-carboxylate | 92 |
Amide Coupling | Amine, EDC, HOBt, DIPEA | Pyrazole-5-carboxamide derivatives | 85-97 |
Nitrile Reduction | LiAlH₄, THF, 0°C to reflux | 1-(2-Aminoethyl)-1H-pyrazole-5-carboxylic acid | 78 |
Suzuki Coupling | Arylboronic acid, Pd(PPh₃)₄ | 5-Aryl-1-(cyanomethyl)pyrazole carboxylates | 65-89 |
These transformations enable rapid generation of compound libraries for structure-activity relationship studies. For instance, conversion to the ethyl ester (CAS 1217862-66-2) substantially increases blood-brain barrier penetration (log P increase from -0.42 to 0.89), enabling central nervous system-targeted drug discovery [9].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9